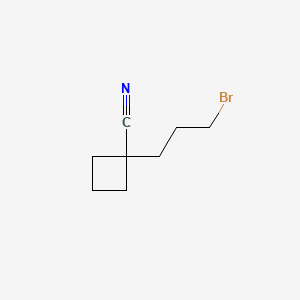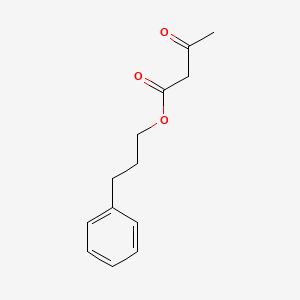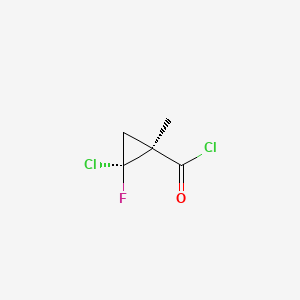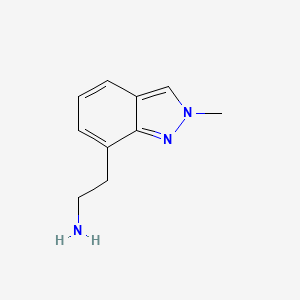
4-(Difluoromethyl)-3-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-3-methylbenzaldehyde is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the deoxyfluorination of aldehydes using reagents such as N,N-diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) . These reagents facilitate the conversion of aldehydes to the corresponding gem-difluorides under controlled conditions.
Industrial Production Methods: Industrial production of 4-(Difluoromethyl)-3-methylbenzaldehyde may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The use of metal-based methods for transferring CF2H to C(sp2) sites in stoichiometric and catalytic modes has been reported . These methods ensure high yields and purity of the final product, making them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Difluoromethyl)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 4-(Difluoromethyl)-3-methylbenzoic acid.
Reduction: Formation of 4-(Difluoromethyl)-3-methylbenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-3-methylbenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-3-methylbenzaldehyde involves its interaction with molecular targets through its functional groups. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity towards various biological targets . The aldehyde group can undergo reactions that modify the compound’s structure and activity, contributing to its overall mechanism of action.
Vergleich Mit ähnlichen Verbindungen
- 1-(Difluoromethyl)-2-nitrobenzene
- 4-(Difluoromethyl)benzaldehyde
- 3-(Difluoromethyl)benzaldehyde
Comparison: 4-(Difluoromethyl)-3-methylbenzaldehyde is unique due to the presence of both a difluoromethyl group and a methyl group on the benzaldehyde core. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds . The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, making it a valuable intermediate in various chemical and pharmaceutical applications .
Eigenschaften
Molekularformel |
C9H8F2O |
|---|---|
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
4-(difluoromethyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C9H8F2O/c1-6-4-7(5-12)2-3-8(6)9(10)11/h2-5,9H,1H3 |
InChI-Schlüssel |
NMSWAUBMHFAAPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)







![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B13445579.png)
![[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B13445594.png)


![1,1'-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol](/img/structure/B13445612.png)

